Pentamidine isethionate

描述

彭塔米丁依塞硫酸盐是一种芳香族二胺化合物,以其抗原生动物和抗真菌特性而闻名。它主要用于治疗由肺炎支原体、布鲁氏锥虫和利什曼原虫引起的感染。 这种化合物在医学领域中尤为重要,因为它在治疗免疫功能低下患者(如 HIV/AIDS 患者)的肺炎支原体肺炎中发挥作用 .

准备方法

合成路线和反应条件

彭塔米丁依塞硫酸盐是通过多步合成过程合成的,该过程涉及 4,4’-二氨基二苯基甲烷与 1,5-二溴戊烷反应生成 4,4’-[1,5-戊二基双(氧)]二苯甲脒。然后将该中间体与依塞硫酸反应生成彭塔米丁依塞硫酸盐。 反应条件通常涉及使用二甲基甲酰胺等溶剂和碳酸钾等催化剂 .

工业生产方法

在工业环境中,彭塔米丁依塞硫酸盐是通过类似的合成路线但以更大规模生产的。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的均匀性和质量。 然后通过结晶和冷冻干燥纯化化合物,以获得适合医疗用途的无菌、非热原性的冷冻干燥产品 .

化学反应分析

反应类型

彭塔米丁依塞硫酸盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 还原反应可以将彭塔米丁依塞硫酸盐转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 通常使用氢氧根离子和胺类等亲核试剂.

形成的主要产物

从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能生成各种氧化衍生物,而还原可以生成彭塔米丁依塞硫酸盐的还原形式 .

科学研究应用

Pneumocystis Pneumonia

Pentamidine isethionate is most commonly utilized in treating Pneumocystis jirovecii pneumonia (PCP), particularly in patients with HIV/AIDS who cannot tolerate first-line therapies such as trimethoprim-sulfamethoxazole (TMP-SMX). It serves as a second-line treatment option:

- Dosage : The recommended dosage for adults is 4 mg/kg/day administered intravenously or intramuscularly for 14 to 21 days .

- Efficacy : Studies indicate that pentamidine effectively reduces the mortality rate associated with PCP when used in patients with severe reactions to TMP-SMX .

Leishmaniasis

This compound has been shown to be effective against both cutaneous and visceral leishmaniasis:

- Cutaneous Leishmaniasis : The pooled cure rate from various studies is approximately 78.8% for controlled trials . Recommended dosing is typically 2 to 3 mg/kg daily for four to seven days.

- Visceral Leishmaniasis : For visceral forms, the pooled cure rate reaches about 84.8% in controlled trials. Treatment regimens often involve 4 mg/kg administered intramuscularly or intravenously daily for up to 15 days .

Human African Trypanosomiasis

This compound is the drug of choice for the early hemolymphatic stage of Trypanosoma brucei gambiense infection:

- Dosage : Administered at a dose of 4 mg/kg/day for seven to ten days .

- Efficacy : It has shown effectiveness in cases where patients have contraindications to other treatments.

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects, necessitating careful monitoring during treatment. Common side effects include:

- Hematological Issues : Leukopenia and thrombocytopenia have been reported .

- Metabolic Complications : There are documented cases of irreversible diabetes and cardiac arrhythmias following treatment .

- Other Reactions : Muscle pain and aseptic abscesses may occur, particularly after intramuscular injections .

Case Study 1: Treatment of PCP in HIV Patients

A study involving HIV-positive patients with a history of PCP demonstrated that pentamidine significantly reduced symptoms and improved lung function when TMP-SMX was contraindicated due to allergies .

Case Study 2: Efficacy in Leishmaniasis

In a systematic review analyzing over 3000 cases of leishmaniasis treated with pentamidine, the drug exhibited a high cure rate comparable to first-line therapies, particularly in recurrent cases .

Data Tables

| Application | Cure Rate (%) | Dosage Recommendations |

|---|---|---|

| Pneumocystis Pneumonia | ~90% | 4 mg/kg/day IV/IM for 14-21 days |

| Cutaneous Leishmaniasis | 78.8% | 2-3 mg/kg IM/IV daily for 4-7 days |

| Visceral Leishmaniasis | 84.8% | 4 mg/kg IM/IV daily for up to 15 days |

| Human African Trypanosomiasis | ~90% | 4 mg/kg/day IM/IV for 7-10 days |

作用机制

彭塔米丁依塞硫酸盐的确切作用机制尚不清楚。 据信,它通过抑制 DNA、RNA、磷脂和蛋白质的合成来干扰原生动物细胞的核代谢。 这种对基本细胞过程的破坏导致原生动物细胞死亡 .

相似化合物的比较

类似化合物

苏拉明: 另一种用于治疗非洲锥虫病的抗原生动物药物。

阿托伐醌: 用于治疗和预防肺炎支原体肺炎。

米替福新: 一种用于治疗利什曼病的抗原生动物药物.

彭塔米丁依塞硫酸盐的独特之处

彭塔米丁依塞硫酸盐的独特之处在于其广谱抗原生动物活性,以及可以通过静脉注射、肌肉注射和吸入等多种途径给药。 它对多种原生动物感染的有效性和与其他抗原生动物药物相比的相对低毒性使其成为一种有价值的治疗选择 .

生物活性

Pentamidine isethionate, a derivative of pentamidine, is primarily known for its antimicrobial properties and its role in treating various parasitic infections, particularly leishmaniasis and Pneumocystis carinii pneumonia (PCP). This article explores its biological activity, efficacy, safety profile, and therapeutic applications based on diverse research findings.

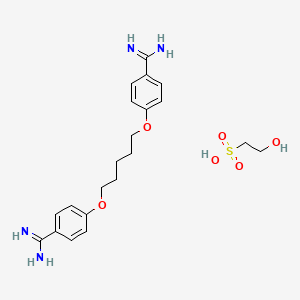

Chemical Structure : this compound (CAS 140-64-7) is chemically described as 4,4'-(pentamethylenedioxy)dibenzamidine bis-2-hydroxyethanesulfonate salt. It exhibits a high purity level of ≥99% and functions as an NMDA receptor antagonist and antimicrobial agent .

Mechanism of Action : The compound acts by inhibiting constitutive nitric oxide synthase in the brain and modulating glutamate receptors, which are crucial for neurotransmission and neuroprotection. Additionally, it has demonstrated activity against various protozoa by disrupting their cellular processes .

Efficacy in Treating Leishmaniasis

Recent systematic reviews have highlighted the efficacy of this compound in treating leishmaniasis. A comprehensive analysis of 88 studies involving 3,108 cases revealed:

- Cure Rates :

- Tegumentary Leishmaniasis :

- Pooled cure rate: 78.8% (CI 95%, 76.9-80.6%) from randomized trials.

- Observational studies showed a higher cure rate of 92.7% (CI 95%, 88.3-97.1%).

- Visceral Leishmaniasis :

- Tegumentary Leishmaniasis :

| Type of Leishmaniasis | Cure Rate (Randomized Trials) | Cure Rate (Observational Studies) |

|---|---|---|

| Tegumentary | 78.8% | 92.7% |

| Visceral | 84.8% | 90.7% |

These results indicate that this compound can be considered a viable treatment option for leishmaniasis, especially in cases where first-line treatments fail.

Safety Profile and Adverse Effects

While this compound has shown significant therapeutic benefits, its safety profile must be carefully considered:

- Adverse Effects :

In a study involving patients with PCP, both this compound and trimethoprim-sulfamethoxazole were compared. The results indicated that while both had similar efficacy, pentamidine was associated with more adverse effects compared to the latter .

In Vitro Activity Against Protozoa

This compound has also been evaluated for its activity against Acanthamoeba species:

- In Vitro Findings :

These findings suggest that this compound may serve as an alternative treatment for infections caused by Acanthamoeba, particularly in patients who cannot tolerate standard therapies.

Case Studies and Clinical Applications

Several case studies have demonstrated the practical applications of this compound:

- Leishmaniasis Treatment : In a clinical setting, this compound was administered to patients with refractory leishmaniasis, resulting in successful outcomes where other treatments had failed.

- PCP Management in AIDS Patients : In patients suffering from PCP, pentamidine was used as a second-line therapy when first-line treatments were ineffective or not tolerated .

属性

CAS 编号 |

140-64-7 |

|---|---|

分子式 |

C21H30N4O6S |

分子量 |

466.6 g/mol |

IUPAC 名称 |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) |

InChI 键 |

NYRHYBFMOOPIRI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

手性 SMILES |

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O |

规范 SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

外观 |

Solid powder |

熔点 |

370 to 378 °F (NTP, 1992) |

Key on ui other cas no. |

140-64-7 |

物理描述 |

Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992) |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period. |

溶解度 |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Water > 30 (mg/mL) Acetate buffer, pH 4 ~2.5 (mg/mL) Carbonate buffer, pH 9 < 1 (mg/mL) 0.1 N HCl ~2.5 (mg/mL) 0.1 NaOH < 1 (mg/mL) Ethanol (95 %) ~1.25 (mg/mL) Methanol ~1.25 (mg/mL) Butanol < 1 (mg/mL) Dimethyl acetamide ~15 (mg/mL) Dimethyl sulfoxide ~15 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pentamidine Isethionate; Pentamidine isethionate salt; Pentamidine diisethionate; 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate); Pentamidine (isethionate); Pentamidine Mesylate; Rhône-Poulenc Rorer Brand of Pentamidine Isethionate; Sicor Brand of Pentamidine Isethionate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。